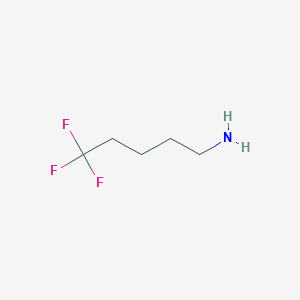

5,5,5-Trifluoropentan-1-amine

Description

Historical Context and Evolution of Fluoroorganic Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. core.ac.ukbldpharm.com One of the earliest reports dates back to 1835, and the first synthesis of an organofluorine compound by halogen exchange was reported in 1862. bldpharm.com The isolation of elemental fluorine in 1886 by Henri Moissan opened the door to more direct fluorination methods. bldpharm.com The 20th century witnessed a dramatic expansion of fluoroorganic chemistry, driven initially by the search for stable and non-toxic refrigerants, which led to the development of chlorofluorocarbons (CFCs) and later hydrofluorocarbons (HFCs). bldpharm.comsoton.ac.uk A significant turning point was the Manhattan Project during World War II, where the need for materials resistant to uranium hexafluoride spurred the development of perfluorinated compounds like polytetrafluoroethylene (PTFE), commercially known as Teflon. libretexts.orgresearchgate.net Following the war, the development of new fluorinating agents and techniques, such as electrochemical fluorination, further broadened the scope of accessible fluorinated molecules. bldpharm.comsoton.ac.uk The discovery of the anticancer activity of 5-fluorouracil (B62378) in 1957 marked a pivotal moment, showcasing the potential of fluorinated compounds in medicine and stimulating the application of rational drug design principles. soton.ac.uk Today, organofluorine chemistry is a mature and dynamic field, providing essential materials and a diverse toolbox for chemists. core.ac.ukbldpharm.com

Importance of Trifluoromethylated Moieties in Contemporary Chemical Research

The trifluoromethyl (-CF3) group is one of the most significant fluorine-containing substituents in modern chemistry, particularly in the life sciences. researchgate.net Its introduction into a molecule can dramatically alter key physicochemical properties. The high electronegativity of the fluorine atoms in a -CF3 group imparts a strong inductive effect, which can influence the acidity and basicity of nearby functional groups. google.com For instance, incorporating a trifluoromethyl group can lower the pKa of acids and decrease the basicity of amines. google.comgoogleapis.com

Furthermore, the -CF3 group is often used as a bioisostere for a methyl or chloro group. google.com This substitution can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netbldpharm.com The lipophilicity of a molecule, a critical parameter for drug absorption and distribution, can also be fine-tuned by the introduction of a trifluoromethyl group. researchgate.netbldpharm.comgoogle.com These unique properties have led to the widespread use of trifluoromethylated compounds in pharmaceuticals and agrochemicals. researchgate.netrsc.org It is estimated that approximately 20% of fluorinated drugs and 40% of fluorinated agrochemicals on the market contain a trifluoromethyl group. researchgate.net Notable examples of drugs containing this moiety include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). google.comrsc.org

Positioning of 5,5,5-Trifluoropentan-1-amine within the Landscape of Fluorinated Building Blocks

Fluorinated building blocks are relatively simple molecules that contain one or more fluorine atoms and can be used in the synthesis of more complex structures. researchgate.net this compound is a prime example of such a building block. It provides a five-carbon aliphatic chain with a terminal trifluoromethyl group at one end and a reactive primary amine at the other. This bifunctional nature allows for its incorporation into a wide array of larger molecules through various chemical transformations of the amino group.

The presence of the trifluoromethyl group at the end of the pentyl chain imparts the characteristic properties associated with this moiety, such as increased metabolic stability and modified lipophilicity, to the final product. core.ac.uk The amine functionality serves as a versatile handle for forming amides, sulfonamides, ureas, and other nitrogen-containing structures common in bioactive molecules. The compound is a derivative of the commercially available alcohol, 5,5,5-trifluoropentan-1-ol, which is itself a key intermediate for fluorinated derivatives. rsc.orgcore.ac.uk As such, this compound and its hydrochloride salt are valuable reagents for researchers in medicinal chemistry, agrochemistry, and materials science seeking to introduce a trifluoromethylated alkyl chain into their target structures. bldpharm.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c6-5(7,8)3-1-2-4-9/h1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJKYHJIINJMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of the 5,5,5 Trifluoropentan 1 Amine Framework

Reactivity Profiles of the Primary Amine Functionality

The primary amine group of 5,5,5-Trifluoropentan-1-amine is a key site for a variety of chemical transformations. However, its reactivity is significantly modulated by the presence of the electron-withdrawing trifluoromethyl group at the end of the pentyl chain.

Nucleophilic Addition Reactions

Primary amines are known to act as nucleophiles, participating in addition reactions with electrophilic centers such as carbonyl groups. In the case of this compound, the nucleophilicity of the amine is somewhat diminished due to the inductive effect of the distal trifluoromethyl group. Despite this, it can still engage in nucleophilic addition to aldehydes and ketones. masterorganicchemistry.com

The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org This initial addition is often reversible. masterorganicchemistry.com The rate of this reaction is influenced by the electronic properties of the carbonyl compound; more electron-poor carbonyl carbons will react more readily. masterorganicchemistry.com

| Reactant | Product Type | Key Features of the Reaction |

| Aldehyde | Carbinolamine | Reversible nucleophilic addition. masterorganicchemistry.com |

| Ketone | Carbinolamine | Generally slower reaction than with aldehydes. |

Acylation and Sulfonylation Reactions

Acylation: this compound can undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). A study on the acylation of the similar compound, (S)-(−)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones, with chloroacetyl chloride demonstrates this type of transformation. researchgate.netscispace.com In a documented synthesis, 1-(5-(((tert-butyldimethylsilyl)oxy)methyl)-2-azabicyclo[2.2.0]hexan-2-yl)-5,5,5-trifluoropentan-1-one was prepared via the acylation of an amine with 5,5,5-trifluoropentanoic acid using coupling agents. unipv.it

Sulfonylation: Similarly, sulfonylation of this compound with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. The reaction of trifluoromethanesulfonyl chloride with nitrogen nucleophiles is a known method for producing trifluoromethanesulfonamides. nih.gov The synthesis of sulfonamides is a common transformation for primary amines. rsc.org

| Reaction Type | Reagent | Product |

| Acylation | Acyl chloride | N-(5,5,5-trifluoropentyl)amide |

| Acylation | Carboxylic acid (with coupling agent) | N-(5,5,5-trifluoropentyl)amide |

| Sulfonylation | Sulfonyl chloride | N-(5,5,5-trifluoropentyl)sulfonamide |

Alkylation Reactions

The alkylation of primary amines can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org The presence of the electron-withdrawing trifluoromethyl group in this compound further complicates this reaction by reducing the nucleophilicity of the amine. core.ac.uk However, under specific conditions, selective mono-alkylation can be achieved. For instance, methods have been developed for the selective N-alkylation of primary aromatic amines. rsc.org The direct α-alkylation of primary aliphatic amines has also been demonstrated using photoredox catalysis, where the amine is transiently converted to a carbamate (B1207046) to modulate its reactivity. nih.govscispace.com

Condensation Reactions Leading to Imines and Enamines

Imines: this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This acid-catalyzed reaction involves the initial nucleophilic addition to form a carbinolamine, which then dehydrates to yield the imine. libretexts.orglibretexts.org The formation of imines is a reversible process. masterorganicchemistry.com The reaction rate is typically optimal under mildly acidic conditions (pH 4-5). libretexts.orglibretexts.org

Enamines: Enamine formation occurs when an aldehyde or ketone reacts with a secondary amine. wikipedia.orgmasterorganicchemistry.com Therefore, this compound, being a primary amine, will form an imine rather than an enamine upon reaction with a carbonyl compound. wikipedia.org To form an enamine from this framework, the primary amine would first need to be converted to a secondary amine via alkylation.

| Reactant | Product Type | Key Conditions |

| Aldehyde/Ketone | Imine | Acid catalysis, removal of water. libretexts.orgmasterorganicchemistry.com |

Oxidative Transformations to N-Oxides and Other Derivatives

The oxidation of primary aliphatic amines can lead to various products. While N-oxidation to form hydroxylamines is a possible pathway, it is often a minor route for primary aliphatic amines compared to other oxidative transformations. uomustansiriyah.edu.iq The synthesis of N-oxides is more commonly associated with tertiary amines. nih.govorganic-chemistry.org The oxidation of tertiary amines to N-oxides can be achieved using various oxidizing agents, including hydrogen peroxide. google.com For a primary amine like this compound, oxidation is more likely to proceed at the carbon-hydrogen bonds alpha to the nitrogen, especially under harsh conditions.

Reactivity of the Trifluoromethyl Group and Its Influence on Adjacent Centers

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. core.ac.uk This strong inductive effect (-I) has a significant influence on the reactivity of the entire this compound molecule.

The primary consequence of the -CF3 group is the polarization of the C-F bonds, which pulls electron density away from the rest of the carbon chain. This electron withdrawal deactivates the molecule towards certain reactions and influences the acidity and basicity of functional groups. core.ac.uk Specifically for this compound, the inductive effect extends along the pentyl chain, reducing the electron density on the nitrogen atom of the amine group. This decrease in electron density lowers the basicity of the amine compared to its non-fluorinated analog, pentan-1-amine. core.ac.uk This reduced basicity and nucleophilicity affects the rates and equilibria of the reactions discussed in section 3.1.

Furthermore, the presence of the trifluoromethyl group can stabilize anionic species formed at adjacent positions, although this effect diminishes with distance. The strong electron-withdrawing nature of the -CF3 group also makes the protons on the carbon adjacent to it (the C4 position) more acidic than in a typical alkane, though they are still not readily removed under normal conditions.

| Property Influenced | Effect of Trifluoromethyl Group | Rationale |

| Amine Basicity | Decreased | Strong inductive electron withdrawal by the -CF3 group reduces electron density on the nitrogen atom. core.ac.uk |

| Amine Nucleophilicity | Decreased | Reduced electron density on the nitrogen makes it a weaker nucleophile. |

| Reactivity of C-H bonds | Alpha-protons (to -CF3) are more acidic | Inductive electron withdrawal stabilizes the conjugate base. |

Electron-Withdrawing Effects on Amine Basicity and Reactivity

The chemical behavior of this compound is significantly influenced by the presence of the terminal trifluoromethyl (CF₃) group. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect propagates along the carbon chain, reducing the electron density on the nitrogen atom of the amine group. fiveable.memasterorganicchemistry.com Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, which results in a lower basicity compared to its non-fluorinated analogue, pentan-1-amine. masterorganicchemistry.comchinesechemsoc.org

The magnitude of this basicity-lowering effect is dependent on the distance between the electron-withdrawing group and the amine function. fiveable.meyuntsg.com While the effect is most pronounced when fluorine atoms are in the α or β position relative to the nitrogen, a measurable decrease in pKa is observed even when the substituent is several bonds away, as is the case in the this compound structure. yuntsg.com The introduction of fluorine can systematically decrease the pKa of amines, with the impact being cumulative for multiple fluorine atoms. yuntsg.comcambridgemedchemconsulting.com This modification of basicity is a critical consideration in its reactivity, influencing how it participates in nucleophilic reactions and its behavior in biological systems. chinesechemsoc.orgcore.ac.uk The reduction in basicity can have a beneficial effect on properties such as oral absorption in medicinal chemistry contexts. core.ac.uk

| Compound | Structure | pKa (Conjugate Acid) | Rationale |

| Pentan-1-amine | CH₃(CH₂)₄NH₂ | ~10.6 | Reference aliphatic amine. |

| This compound | CF₃(CH₂)₄NH₂ | < 10.6 | The electron-withdrawing CF₃ group at the δ-position decreases electron density on the nitrogen, reducing basicity. masterorganicchemistry.comyuntsg.com |

| 2,2,2-Trifluoroethan-1-amine | CF₃CH₂NH₂ | ~5.7 | Strong inductive effect from the CF₃ group in the β-position significantly lowers basicity. yuntsg.com |

Participation in Anionic and Radical Processes

The amine functional group in the this compound framework can participate in a variety of chemical transformations, including those involving radical intermediates. Through processes like visible-light photoredox catalysis, the amine can be oxidized to form an amine radical cation. beilstein-journals.org This highly reactive intermediate can then undergo several downstream reactions. One common pathway is deprotonation to form a nucleophilic α-amino radical, which can engage in C-C bond-forming reactions. beilstein-journals.orgresearchgate.net

Alternatively, the amine itself can act as a nucleophile in radical coupling reactions. For instance, silylboronate-mediated methodologies have been developed for the coupling of organic fluorides with secondary amines, proceeding through a radical mechanism to form tertiary amines under mild, transition-metal-free conditions. nih.gov This type of reactivity demonstrates the potential for this compound to be coupled with various organic fragments. nih.gov Furthermore, α-amino radicals, generated via the reduction of imine derivatives, are potent intermediates for creating complex amine structures through radical-radical coupling or additions to electrophiles. researchgate.netcam.ac.uk The trifluoromethyl group in the aliphatic chain is generally stable and well-tolerated in these radical processes. nih.gov

Cascade and Cyclization Reactions Involving this compound Derivatives

Formation of Trifluoromethylated Heterocycles

Derivatives of this compound are valuable building blocks for synthesizing trifluoromethylated heterocycles, which are significant motifs in pharmaceutical and agrochemical research. rsc.orgresearchgate.net The primary amine can be readily transformed into other functional groups that can then participate in cyclization reactions.

A common strategy involves the cyclocondensation of a suitably functionalized derivative. For example, β-amino ketones containing a trifluoromethyl group can react with aryl isothiocyanates to form disubstituted thioureas, which subsequently cyclize upon heating to yield 4-trifluoromethyl-3,4-dihydropyrimidine-2(1H)-thiones. researchgate.netchim.it Similarly, reaction with isocyanates can produce the corresponding 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net Another powerful method is the reaction of trifluoromethyl-containing β-enaminones with amidines, which provides a one-pot, catalyst-free route to trifluoromethylated pyrimidines. rsc.org

The Friedländer annulation is another key reaction, where derivatives like 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones react with 2,6-diaminopyridine (B39239) in a direct cyclocondensation to produce 2-amino-5-trifluoromethyl-1,8-naphthyridines. researchgate.net These examples highlight the versatility of linear trifluoromethylated amines and their derivatives in constructing complex heterocyclic systems.

Table 2: Examples of Heterocycle Synthesis from Trifluoromethylated Amine Precursors

| Precursor Type | Reagent(s) | Resulting Heterocycle | Reaction Type |

| 4-Amino-4-aryl-5,5,5-trifluoropentan-2-one | Aryl isothiocyanate | 1,4-Diaryl-6-methyl-4-trifluoromethyl-3,4-dihydropyrimidine-2(1H)-thione | Cyclocondensation researchgate.netchim.it |

| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-one | 2,6-Diaminopyridine | 7-Aryl-2-amino-5-trifluoromethyl-1,8-naphthyridine | Friedländer Annulation / Cyclocondensation researchgate.net |

| Fluorinated unsaturated bromoketone | Amidine | Trifluoromethylated pyrimidine | One-pot Cyclization rsc.org |

| o-Sulfonamido-α-(trifluoromethyl)styrene | Cerium(IV) ammonium nitrate (B79036) (CAN) | 3-(Trifluoromethyl)indole | Oxidative C-H/N-H Cyclization rsc.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization of functionalized this compound derivatives provides a direct route to saturated nitrogen heterocycles such as trifluoromethyl-substituted piperidines. These reactions often proceed via radical or transition-metal-catalyzed pathways. For example, intramolecular radical cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst to produce piperidines. mdpi.com

Another approach is the intramolecular aza-Heck reaction, where an alkenyl carbamate derivative can undergo a redox-neutral cyclization catalyzed by a palladium complex to form a piperidine (B6355638) ring. mdpi.com Additionally, cascade reactions involving radical intermediates can be initiated to form complex ring systems. A radical cascade of 1,6-enynes, for instance, can lead to polysubstituted alkylidene piperidines. mdpi.com The synthesis of α-arylated N-heterocycles can also be achieved through the intramolecular cyclization of hydroaminoalkylation products. researchgate.net These methods allow for the construction of the piperidine core from a linear, flexible precursor derived from this compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains atoms from all starting materials. wikipedia.orgtcichemicals.com this compound is an ideal candidate to serve as the amine component in a variety of MCRs, enabling the rapid synthesis of complex molecules with a trifluoromethylated aliphatic tail.

Classic MCRs that utilize an amine include:

The Strecker Reaction: The reaction of an aldehyde, an amine, and a cyanide source to produce α-aminonitriles, which are precursors to α-amino acids. wikipedia.orgnih.gov

The Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen (like a ketone) to form a β-amino carbonyl compound. nih.govorganic-chemistry.org

The Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. tcichemicals.com While typically using urea, amine-based variations exist.

The Povarov Reaction: A Diels-Alder reaction with an in-situ formed imine (from an amine and an aldehyde) acting as the dienophile, reacting with an electron-rich alkene to form substituted quinolines. nih.gov

The Petasis (Borono-Mannich) Reaction: A reaction between an amine, a carbonyl compound, and an organoboronic acid to yield substituted amines. nih.gov

These strategies allow for the modular and efficient incorporation of the 5,5,5-trifluoropentylamino moiety into diverse molecular scaffolds, which is a significant advantage in combinatorial chemistry and drug discovery. tcichemicals.comnih.gov

Strategic Applications in Complex Organic Synthesis As a Fluorinated Building Block

Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are prevalent core structures in a vast array of pharmaceuticals and biologically active compounds. unipv.it The introduction of a trifluoromethyl group via building blocks like 5,5,5-Trifluoropentan-1-amine can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity. core.ac.uk

Synthesis of Fluorinated Piperazines

Piperazine (B1678402) and its derivatives are among the most common heterocyclic motifs found in FDA-approved drugs. unipv.it The synthesis of fluorinated piperazines can be achieved through various synthetic routes where a fluorinated component, such as a derivative of this compound, is incorporated. While direct examples of using this compound for piperazine synthesis are not prevalent in the searched literature, the general importance of fluorinated building blocks in creating novel piperazine analogs is well-established. The trifluoromethyl group can enhance the lipophilicity of the resulting piperazine derivative, potentially improving its ability to cross cell membranes.

Formation of Pyrimidine and Pyridinone Derivatives

The versatility of fluorinated building blocks extends to the synthesis of other important heterocycles like pyrimidines and pyridinones. Research has demonstrated the cyclocondensation of (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-ones with various reagents to form chiral 4-trifluoromethyl-substituted 3,4-dihydropyrimidin-2(1H)-(thi)ones and 3,4-dihydro-1,3-oxazin-2-ones. researchgate.net In a related study, the reaction of (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-ones with aryl isothiocyanates yielded (S)-(−)-1,4-diaryl-6-methyl-4-trifluoromethyl-3,4-dihydropyrimidine-2(1H)-thiones. researchgate.net Furthermore, the reaction with ethyl acetoacetate (B1235776) and ethyl trifluoroacetoacetate produces (S)-(+)-6-aryl-3-acetyl(or trifluoroacetyl)-6-trifluoromethyl-5,6-dihydropyridin-2(1H)-ones. researchgate.net These reactions highlight the utility of trifluorinated amino ketones, which can be conceptually derived from precursors like 5,5,5-trifluoropentanoic acid, in constructing complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Product | Ref |

| (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-one | Aryl isothiocyanates | (S)-(−)-1,4-Diaryl-6-methyl-4-trifluoromethyl-3,4-dihydropyrimidine-2(1H)-thiones | researchgate.net |

| (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-one | Ethyl acetoacetate | (S)-(+)-6-Aryl-3-acetyl-6-trifluoromethyl-5,6-dihydropyridin-2(1H)-one | researchgate.net |

| (S)-(+)-4-Amino-4-aryl-5,5,5-trifluoropentan-2-one | Ethyl trifluoroacetoacetate | (S)-(+)-6-Aryl-3-trifluoroacetyl-6-trifluoromethyl-5,6-dihydropyridin-2(1H)-one | researchgate.net |

Development of Other Nitrogen-Containing Heterocycles

The application of fluorinated building blocks is a broad strategy for accessing diverse nitrogen-containing heterocycles. pitt.edu The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of nearby functional groups, facilitating cyclization reactions or modifying the properties of the resulting heterocycle. core.ac.uk For instance, the synthesis of 2-azabicyclo[2.2.0]hexanes as rigid isosteres of piperidines has been explored, and while not directly using this compound, the acylation with 5,5,5-trifluoropentanoyl chloride demonstrates the incorporation of the trifluoropentyl moiety into such bicyclic systems. unipv.it

Role in Peptide and Peptidomimetic Chemistry

The introduction of fluorinated amino acids into peptides and peptidomimetics is a well-established strategy to enhance their conformational stability, proteolytic resistance, and binding affinity. nih.govmdpi.com

Incorporation into Modified Amino Acids and Peptides

Fluorinated amino acids can be synthesized from fluorinated building blocks and then incorporated into peptides. mdpi.com For example, a derivative of isoleucine, d,l-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI), has been successfully incorporated into proteins. nih.gov This demonstrates the feasibility of utilizing amino acids bearing a trifluoromethyl group at the terminus of the side chain. While not a direct use of this compound, the synthesis of such fluorinated amino acids often starts from simple fluorinated precursors. The presence of the trifluoromethyl group can significantly alter the properties of the resulting peptide. nih.gov

Design of Fluorinated Amino Acid Analogues

The design of novel fluorinated amino acid analogues is a key area of research in medicinal chemistry. nih.gov The trifluoromethyl group is often used as a bioisostere for other chemical groups, and its incorporation can lead to improved pharmacological properties. The synthesis of α-trifluoromethyl amino acids is an area of active investigation, with various methods being developed to access these valuable compounds. researchgate.net this compound and its derivatives can serve as starting materials for the synthesis of non-canonical amino acids that can be used in the design of novel peptides and peptidomimetics with enhanced stability and activity. mdpi.com The development of peptidomimetic inhibitors often involves the use of unnatural amino acids, and fluorination can play a crucial role in optimizing their performance. acs.org

List of Compounds

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research on 5,5,5 Trifluoropentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net For fluorinated compounds like 5,5,5-Trifluoropentan-1-amine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a comprehensive understanding of the molecular structure. ed.ac.uk

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

A combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assignment of all atoms in the this compound molecule. Each spectrum offers unique insights into the electronic environment of the respective nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for the protons on the aliphatic chain are influenced by adjacent electronegative atoms like nitrogen and the trifluoromethyl group. libretexts.org The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be dependent on solvent and concentration. msu.edu

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon of the trifluoromethyl (CF₃) group exhibits a characteristic quartet due to coupling with the three fluorine atoms. epfl.ch The chemical shifts of the aliphatic carbons are influenced by their proximity to the electron-withdrawing CF₃ group and the electron-donating NH₂ group. libretexts.orgchemguide.co.uklibretexts.org

¹⁹F NMR Spectroscopy : As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. wikipedia.orgbiophysics.org The spectrum for this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will be split into a triplet due to coupling with the two protons on the adjacent carbon (C-4). wikipedia.org The chemical shift of the CF₃ group typically appears in a specific region of the spectrum, providing clear evidence of its presence. wikipedia.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (Coupling) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (Coupling) | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity (Coupling) |

|---|---|---|---|---|---|---|

| C1-H₂ N | ~2.7-2.9 | t | ~40-42 | - | - | - |

| NH₂ | ~1.0-3.0 | br s | - | - | - | - |

| C2-H₂ | ~1.5-1.7 | m | ~30-32 | - | - | - |

| C3-H₂ | ~1.6-1.8 | m | ~18-20 | - | - | - |

| C4-H₂ | ~2.0-2.2 | m | ~32-34 | q (²JCF) | - | - |

| C5-F₃ | - | - | ~125-127 | q (¹JCF) | ~ -60 to -70 | t (³JHF) |

Predicted values are based on typical chemical shift ranges for similar functional groups. msu.edulibretexts.orgcompoundchem.comcompoundchem.comoregonstate.edu t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Advanced NMR Techniques for Stereochemical Assignment

Advanced, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning NMR signals, especially in complex molecules. semanticscholar.orgipb.ptresearchgate.net

COSY experiments would reveal the proton-proton coupling network within the pentyl chain, confirming the connectivity between adjacent methylene (B1212753) groups.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each CH₂ group.

For this compound itself, which is an achiral molecule, stereochemical assignment is not applicable. However, for chiral derivatives or analogues of this compound, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for determining the relative stereochemistry by identifying protons that are close in space. diva-portal.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comacs.org This high accuracy allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.govresearchgate.net For this compound (C₅H₁₁F₃N), the expected exact mass of its protonated ion [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its molecular formula.

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [C₅H₁₁F₃N + H]⁺ | 143.09165 | 143.09160 | -0.35 |

| [C₆H₁₃NO₂]⁺ | 143.09408 | - | - |

The ability of HRMS to differentiate between ions with the same nominal mass but different elemental compositions is critical for positive identification.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information by revealing the molecule's fragmentation pathways. hnxb.org.cnnih.govwikipedia.org For the protonated this compound ion, fragmentation would likely occur through characteristic pathways for aliphatic amines.

Common fragmentation patterns include:

Alpha-cleavage : Cleavage of the C1-C2 bond, resulting in the formation of a stable iminium ion (CH₂=NH₂⁺) at m/z 30.

Loss of ammonia (B1221849) : Elimination of a neutral ammonia molecule (NH₃) from the protonated parent ion.

Alkyl chain fragmentation : Cleavage at various points along the carbon chain, leading to a series of carbocation fragments.

Table 3: Predicted MS/MS Fragmentation of [C₅H₁₁F₃N + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment m/z (Calculated) |

|---|---|---|---|

| 143.09 | [M+H - NH₃]⁺ | C₅H₉F₃ | 126.07 |

| 143.09 | [CH₂=NH₂]⁺ | CH₄N | 30.03 |

| 143.09 | [M+H - C₂H₄]⁺ | C₃H₈F₃N | 115.06 |

Chromatographic Separations and Analysis

Chromatography is essential for separating this compound from reaction mixtures or complex matrices and for assessing its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC) : As a volatile compound, this compound is well-suited for GC analysis. Due to the basic and polar nature of amines, specialized columns are often required to achieve good peak shape and prevent tailing. gcms.czrestek.comlabrulez.com Columns with a base-deactivated stationary phase, such as an Rtx-Volatile Amine column, provide excellent inertness and selectivity. gcms.cz Analysis is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. researchgate.netchromforum.org

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a versatile method for the analysis of amines. nih.gov A C18 column is commonly used, but challenges can arise from the poor retention of polar amines and peak tailing. chromatographyonline.comnacalai.comictsl.net These issues are often addressed by using a mobile phase containing a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and adjusting the pH. waters.com At a slightly acidic pH, the amine is protonated, which can improve peak shape but may reduce retention time. At a neutral or slightly basic pH, the amine is in its free-base form, increasing retention on the nonpolar stationary phase. waters.com Detection can be achieved using UV-Vis spectroscopy (after derivatization), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (LC-MS).

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase / Carrier Gas | Typical Parameters |

|---|---|---|---|

| GC | Rtx-Volatile Amine (30 m x 0.25 mm ID, 0.25 µm) | Helium | Injector Temp: 250 °COven Program: 50 °C (2 min), ramp to 250 °C at 10 °C/minDetector: FID or MS |

| HPLC | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Acetonitrile (B52724)/Water with 10 mM Ammonium Acetate (pH 7) | Flow Rate: 1.0 mL/minGradient: 10% to 90% Acetonitrile over 15 minDetector: ELSD or MS |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Due to the basic nature of the amine group and the lack of a strong chromophore, specific chromatographic conditions and detection methods are required for effective analysis.

Methodology and Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of fluorinated amines. A C18 or C8 stationary phase is typically employed. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. To ensure good peak shape and prevent tailing caused by the interaction of the basic amine group with residual silanols on the silica-based stationary phase, additives are often incorporated into the mobile phase. chromforum.org Acidic additives like trifluoroacetic acid (TFA) or formic acid can protonate the amine, improving its interaction with the stationary phase, while also serving as an ion-pairing agent. chromforum.orgchromatographyonline.com

Since aliphatic amines lack significant UV absorbance, direct UV detection can be challenging and may offer low sensitivity. To overcome this, derivatization with a UV-active or fluorescent tag is a common strategy. helsinki.finih.gov Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to yield a derivative that can be detected with high sensitivity by UV or fluorescence detectors. helsinki.finih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization.

A validated HPLC method for the quantitative analysis of this compound would involve establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jfda-online.comnih.gov

Interactive Data Table: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (post-derivatization) or ELSD |

| Injection Volume | 10 µL |

Interactive Data Table: Illustrative Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds. It combines the separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

Methodology and Findings:

Direct analysis of primary amines like this compound by GC can be problematic due to their polarity, which leads to poor peak shapes and potential adsorption onto the column. h-brs.debre.com Therefore, derivatization is a common and often necessary step to reduce polarity, improve thermal stability, and enhance volatility. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is highly effective for primary amines. h-brs.deresearchgate.net This process replaces the active hydrogens on the amine group with a nonpolar acyl group, resulting in sharp, symmetrical chromatographic peaks.

The derivatized compound is then separated on a low- to mid-polarity capillary column (e.g., DB-5ms, HP-5ms) and introduced into the mass spectrometer. Electron Impact (EI) ionization is typically used, which fragments the molecule in a reproducible manner. nih.gov The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

For the TFAA derivative of this compound, the molecular ion peak would be observed, and the fragmentation pattern would provide structural confirmation. The base peak would likely result from the alpha-cleavage, providing a characteristic fragment ion.

Interactive Data Table: Predicted GC-MS Fragmentation of N-(5,5,5-Trifluoropentyl)trifluoroacetamide

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 237 | [M]⁺ (Molecular Ion) | Intact derivatized molecule |

| 194 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical from the pentyl chain |

| 126 | [CH₂=NHCOCF₃]⁺ | Alpha-cleavage, loss of C₄H₆F₃ radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center if a substituent is present at the alpha-position to the amine, or in related structures, resolving and quantifying its enantiomers is crucial, as different enantiomers can exhibit distinct biological activities. nih.gov Chiral chromatography, either by HPLC or GC, is the most widely used method for determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample. nih.govmdpi.commasterorganicchemistry.com

Methodology and Findings:

The separation of enantiomers is achieved using a chiral stationary phase (CSP). nih.gov These phases are designed to interact diastereomerically with the two enantiomers, leading to different retention times. For chiral amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly employed in both HPLC and GC. gcms.cznih.gov

In chiral HPLC, the separation is often performed under normal-phase, polar organic, or reversed-phase conditions. chromatographyonline.comnih.gov Mobile phase additives, such as acids (TFA) and bases (diethylamine), can be used to improve peak shape and enhance chiral recognition by modifying the ionization state of the analyte. chromforum.org

In chiral GC, derivatized cyclodextrins are frequently used as the stationary phase. gcms.cz The amine must typically be derivatized, as described for GC-MS, before analysis to ensure good chromatographic performance. The separation of the enantiomers is observed as two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks.

Interactive Data Table: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 215 nm |

| Retention Time (R-enantiomer) | 10.2 min (Hypothetical) |

| Retention Time (S-enantiomer) | 11.5 min (Hypothetical) |

| Resolution (Rs) | > 1.5 |

Future Research Directions and Emerging Paradigms in 5,5,5 Trifluoropentan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The demand for fluorinated building blocks necessitates the development of synthetic routes that are not only efficient but also environmentally benign. olemiss.edubiesterfeld.no Future research will likely focus on moving away from traditional, often harsh, fluorination and amination methods towards greener and more catalytically driven processes.

A significant push in modern synthetic chemistry is the adoption of green chemistry principles to minimize hazardous waste and improve atom economy. tandfonline.comsciencedaily.com Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). tandfonline.com Future syntheses of 5,5,5-Trifluoropentan-1-amine will likely explore safer fluorinating agents and more environmentally friendly reaction media. The use of water as a (co)solvent in fluorination reactions, once considered counterintuitive, is now an emerging area of research that could dramatically improve the sustainability of synthesizing fluorinated intermediates. rsc.org

Similarly, for the amination step, research is moving towards direct catalytic methods. For instance, processes like reductive amination of precursor aldehydes, potentially derived from renewable feedstocks, offer a greener alternative to multi-step sequences that generate significant waste. rsc.org The development of catalysts that can facilitate the direct addition of ammonia (B1221849) or its surrogates to activated or unactivated C-H bonds on the pentyl chain would represent a major advance in atom efficiency. sciencedaily.com

For the amination portion of the synthesis, heterogeneous catalysts are gaining traction due to their ease of separation and reusability. nih.gov For example, catalysts like Niobium pentoxide (Nb₂O₅) have shown promise in direct amidation reactions and could be explored for related aminations. nih.gov Furthermore, copper- and palladium-based catalysts have been instrumental in various C-N bond-forming reactions and could be adapted for more efficient syntheses of fluorinated amines. tandfonline.comresearcher.life The development of chiral catalysts could also enable the asymmetric synthesis of derivatives of this compound, providing access to enantiomerically pure building blocks for pharmaceuticals. acs.org

Table 1: Potential Catalytic Approaches for the Synthesis of this compound and its Precursors

| Catalytic Strategy | Potential Reaction | Catalyst Type | Advantages | Key Research Goal |

| C-H Fluorination | Direct fluorination of a pentylamine derivative | Transition Metal (e.g., Pd, Cu) | Late-stage functionalization, improved atom economy nih.govtandfonline.com | Achieving high regioselectivity on the alkyl chain. |

| Reductive Amination | Conversion of 5,5,5-trifluoropentanal (B3255137) to the target amine | Heterogeneous (e.g., Ru/C) or Homogeneous | Use of readily available precursors, mild conditions rsc.org | Sourcing the aldehyde from renewable feedstocks. |

| Hydroaminomethylation | Direct conversion of a butene precursor with NH₃ and syngas | Homogeneous (e.g., Rh, Ru) | High atom economy, convergent synthesis. | Developing catalysts tolerant to the trifluoromethyl group. |

| Deoxyfluorination | Conversion of 5-hydroxypentan-1-amine derivatives | Sulfur-based reagents (e.g., DAST) with catalytic activators | Access from readily available alcohols. beilstein-journals.org | Minimizing stoichiometric reagents and improving safety. |

| Nucleophilic Trifluoromethylation | Reaction of a suitable precursor with a CF₃ source | Organocatalysts or metal complexes | Direct introduction of the CF₃ group. researchgate.net | Developing precursors for regioselective installation. |

Exploration of Unconventional Reactivity Modes

The interplay between the primary amine and the terminal trifluoromethyl group in this compound can give rise to unique and underexplored reactivity. The strong electron-withdrawing nature of the CF₃ group can influence the nucleophilicity and basicity of the distant amino group, potentially enabling selective reactions that are not possible with non-fluorinated analogues.

Future research could investigate "umpolung" or inverted polarity strategies, where the normal reactivity of the amine is reversed through specific reagents or catalysts. researcher.lifenih.gov For example, conversion of the amine to a suitable derivative could render the α-carbon susceptible to nucleophilic attack, a strategy that has been explored for other trifluoromethyl amines. researcher.life Additionally, intramolecular cyclization reactions could be explored. Under specific catalytic conditions, the amine could potentially react with an activated position on the alkyl chain, leading to the formation of novel trifluoromethylated nitrogen-containing heterocycles, which are highly sought-after motifs in drug discovery. researcher.life

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comnih.gov Flow chemistry offers significant advantages, including enhanced safety when handling hazardous reagents, superior heat and mass transfer, precise control over reaction parameters, and the potential for full automation. mdpi.comscielo.br

The synthesis of this compound is an ideal candidate for adaptation to a flow process. Potentially hazardous fluorination or high-pressure amination steps could be conducted with much greater safety in the small, controlled volume of a microreactor. nih.gov A multi-step synthesis could be telescoped into a continuous sequence, eliminating the need for isolating and purifying intermediates. mdpi.com Furthermore, integrating in-line purification techniques, such as automated flash chromatography or membrane separation, could lead to an end-to-end automated platform that produces the final, pure compound. chimia.ch This approach would not only increase efficiency and reproducibility but also facilitate rapid process optimization and scale-up. soci.org

Expansion of the Compound's Utility in Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov As a bifunctional building block, this compound is well-suited for DOS campaigns.

The primary amine serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and C-N cross-coupling reactions. By reacting this compound with a diverse set of electrophiles (e.g., carboxylic acids, aldehydes, alkyl halides), a first level of molecular diversity can be rapidly generated. Subsequent reactions targeting the trifluoromethylated alkyl chain or other functionalities introduced in the first step can further expand the structural diversity of the compound library. The unique physicochemical properties imparted by the trifluoromethyl group make the resulting molecules particularly interesting for exploring new areas of chemical space in the search for novel bioactive compounds. nih.gov

Advanced Design Principles for Fluorinated Building Blocks

The design of fluorinated building blocks is evolving beyond simple aromatic substitutions towards more complex, three-dimensional structures. nih.gov There is a clear trend towards sp³-rich scaffolds that offer better metabolic stability and conformational pre-organization for binding to biological targets. nih.gov this compound exemplifies this trend as an aliphatic, flexible molecule.

Future design principles will focus on creating building blocks that are not only structurally novel but also highly practical for medicinal chemistry applications. nih.gov This includes ensuring that the synthetic routes are scalable to produce multigram quantities, that the building blocks are compatible with a wide range of standard reaction conditions used in library synthesis, and that they possess physicochemical properties (e.g., lipophilicity, polarity) that are within the desired range for drug candidates. nih.gov The strategic placement of the trifluoromethyl group in this compound serves to modulate its lipophilicity and metabolic stability, making it an attractive starting point for the design of next-generation fluorinated building blocks. olemiss.edu

Table 2: Advanced Design Principles for Fluorinated Building Blocks and the Role of this compound

| Design Principle | Description | Relevance to this compound |

| Increased sp³ Character | Moving away from flat, aromatic systems to more three-dimensional aliphatic and heterocyclic scaffolds. nih.gov | As a linear alkylamine, it is a prime example of an sp³-rich building block. |

| Vectorial Lipophilicity | Using fluorine to create specific lipophilic vectors on a molecule to enhance membrane permeability or target binding. | The terminal CF₃ group provides a distinct lipophilic endpoint on a polar amine scaffold. |

| Metabolic Stability | Incorporating fluorine to block sites of metabolic oxidation. olemiss.edu | The C-F bonds are exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. |

| Scalability and Accessibility | Ensuring that the building block can be synthesized efficiently on a large scale. nih.gov | A key future research goal is to develop scalable, cost-effective synthetic routes. |

| Functional Group Compatibility | Designing building blocks that are stable and reactive under common synthetic conditions (e.g., cross-coupling, amidation). nih.gov | The primary amine is a versatile functional group, making the compound highly compatible with many standard transformations. |

| Conformational Control | Using fluorine's steric and electronic effects to influence the preferred conformation of a molecule. | The CF₃ group can influence the conformational landscape of the pentyl chain, which can be exploited in drug design. |

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For low-n datasets, employ Bayesian hierarchical models to estimate uncertainty intervals. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 147.13 g/mol | MS |

| logP | ~1.2 | Octanol-water assay |

| ¹⁹F NMR (δ) | -63.5 ppm (CF₃) | DMSO-d₆ |

Table 2 : Common Synthetic Routes and Yields

| Route | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | 5,5,5-Trifluoropentanal + NH₃, H₂/Ni | 65–75 | |

| Gabriel Synthesis | Phthalimide derivative + KOH/EtOH | 50–60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.